molecular formula C16H12BrFN2O2 B14546315 2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide CAS No. 62162-92-9

2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide

Cat. No.: B14546315
CAS No.: 62162-92-9
M. Wt: 363.18 g/mol
InChI Key: ZZFNMPULGPTBDF-UHFFFAOYSA-M
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Description

2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide is a chemical compound with a complex structure that includes a fluorophenyl group, a nitro group, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure. The introduction of the 3-fluorophenyl group can be accomplished through a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and a suitable catalyst such as aluminum chloride. The nitro group is then introduced via nitration, using a mixture of concentrated nitric and sulfuric acids. Finally, the bromide ion is incorporated through a quaternization reaction, where the isoquinoline nitrogen is alkylated with a bromide-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the nitration and quaternization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydride and various nucleophiles.

Major Products Formed

    Oxidation: Formation of an amine derivative.

    Reduction: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The isoquinoline core can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide
  • 2-[(3-Bromophenyl)methyl]-5-nitroisoquinolin-2-ium bromide
  • 2-[(3-Methylphenyl)methyl]-5-nitroisoquinolin-2-ium bromide

Uniqueness

2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

62162-92-9

Molecular Formula

C16H12BrFN2O2

Molecular Weight

363.18 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]-5-nitroisoquinolin-2-ium;bromide

InChI

InChI=1S/C16H12FN2O2.BrH/c17-14-5-1-3-12(9-14)10-18-8-7-15-13(11-18)4-2-6-16(15)19(20)21;/h1-9,11H,10H2;1H/q+1;/p-1

InChI Key

ZZFNMPULGPTBDF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)F)C[N+]2=CC3=C(C=C2)C(=CC=C3)[N+](=O)[O-].[Br-]

Origin of Product

United States

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